N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-8-14-15-11(18-8)16-6-5-9(7-16)10(17)13-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSZHDSHTKSRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is synthesized via cyclization of γ-aminobutyric acid derivatives. A scalable protocol uses N-Boc-pyrrolidine-3-carboxylic acid as the starting material:
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Activation : Convert carboxylic acid to acid chloride using SOCl₂.
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Amidation : React with tert-butylamine in dichloromethane at 0°C.
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Deprotection : Remove Boc group with TFA/CH₂Cl₂ (1:1).
Key Parameters :
Functionalization at Pyrrolidine N-Atom
The deprotected pyrrolidine amine undergoes nucleophilic substitution with 2-chloro-5-methyl-1,3,4-thiadiazole. However, direct alkylation often suffers from low regioselectivity. An improved method uses Mitsunobu conditions:
Optimization Data :
| Parameter | Value |
|---|---|
| Coupling reagent | DIAD |
| Phosphine ligand | Triphenylphosphine |
| Solvent | THF |
| Temperature | 0°C → rt |
| Reaction time | 12 hours |
| Yield | 74% |
Alternative Route: One-Pot Assembly
A patent-derived one-pot method reduces purification steps:
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Step 1 : React tert-butyl isocyanide with pyrrolidine-3-carboxylic acid in DMF at 50°C (2 hours).
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Step 2 : Add 5-methyl-1,3,4-thiadiazole-2-carbonyl chloride and triethylamine (0°C → rt, 6 hours).
Advantages :
-
No intermediate isolation
-
Overall yield : 62%
-
Purity : 95% (via column chromatography)
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| Mitsunobu coupling | DIAD-mediated coupling | 74% | 98% |
| One-pot assembly | Sequential acylations | 62% | 95% |
| Classical alkylation | Nucleophilic substitution | 58% | 90% |
Scalability Challenges
-
Mitsunobu route : Cost-prohibitive at scale due to DIAD and PPh₃.
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One-pot method : Requires strict anhydrous conditions to prevent hydrolysis.
Characterization and Quality Control
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tBu), 2.54 (s, 3H, thiadiazole-CH₃), 3.12–3.78 (m, 4H, pyrrolidine-H), 4.21 (q, 1H, CONH).
Purity Assurance :
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HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV 254 nm.
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Impurity profile : <2% unreacted starting materials.
Industrial-Scale Considerations
A cost analysis for producing 1 kg of the compound reveals:
| Cost Factor | Mitsunobu Route | One-Pot Route |
|---|---|---|
| Raw materials | $12,400 | $8,200 |
| Labor | $3,800 | $2,100 |
| Waste disposal | $1,200 | $900 |
| Total | $17,400 | $11,200 |
The one-pot method offers better cost efficiency despite marginally lower yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and thiadiazole ring participate in nucleophilic substitution reactions. The nitrogen atoms in the thiadiazole ring act as nucleophilic sites, while the carboxamide’s carbonyl group can undergo substitution under specific conditions.
Key Reactions:
-
Thiadiazole Ring Reactivity: The sulfur atom in the thiadiazole ring enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, reactions with amines or alkoxides can yield substituted derivatives.
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Carboxamide Substitution: The carboxamide’s nitrogen may react with electrophiles such as alkyl halides via SN2 mechanisms, forming N-alkylated products.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thiadiazole alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | 2-Alkylated thiadiazole derivatives |
| Carboxamide N-alkylation | Methyl iodide, NaH, THF, RT | N-Methyl carboxamide analogs |
Oxidation and Reduction Reactions
The compound’s thiadiazole and pyrrolidine moieties exhibit redox activity. Controlled oxidation of the thiadiazole sulfur can generate sulfoxide or sulfone derivatives, while reduction of the carboxamide carbonyl group produces amine intermediates.
Key Findings:
-
Thiadiazole Oxidation: Treatment with hydrogen peroxide or mCPBA oxidizes the sulfur atom to sulfoxide (S=O) or sulfone (O=S=O) forms, altering electronic properties and bioactivity.
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Carboxamide Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene amine, enabling further functionalization.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Sulfur oxidation | H₂O₂, AcOH, 50°C | Thiadiazole sulfoxide |
| Carbonyl reduction | LiAlH₄, Et₂O, 0°C → RT | Pyrrolidine amine derivative |
Hydrolysis and Condensation Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates. These products serve as precursors for condensation reactions, such as peptide coupling.
Mechanistic Insights:
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Acidic Hydrolysis: Concentrated HCl at reflux cleaves the amide bond, producing pyrrolidine-3-carboxylic acid and 5-methyl-1,3,4-thiadiazol-2-amine.
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Base-Mediated Condensation: In the presence of EDC/HOBt, the carboxylic acid intermediate couples with amines to form peptide-like adducts.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid + Thiadiazole amine |
| Carbodiimide-mediated coupling | EDC, HOBt, DMF, RT | Amide-linked derivatives |
Cyclization and Ring-Opening Reactions
The pyrrolidine ring’s strain and the thiadiazole’s aromaticity enable cyclization and ring-opening pathways. These reactions are pivotal for generating fused heterocycles or linear derivatives.
Examples:
-
Thermal Cyclization: Heating in toluene induces ring expansion, forming bicyclic structures via intramolecular nucleophilic attack .
-
Thiadiazole Ring Opening: Strong bases like NaOH cleave the thiadiazole ring, yielding dithiocarbamate intermediates.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Intramolecular cyclization | Toluene, 110°C, 24h | Bicyclic pyrrolidine-thiadiazole |
| Base-induced ring opening | NaOH (10%), EtOH, 60°C | Dithiocarbamate derivative |
Biological Interaction-Driven Reactions
The compound’s interactions with enzymes or receptors can trigger covalent modifications. For instance, cytochrome P450 enzymes oxidize the tert-butyl group, forming hydroxylated metabolites.
Research Highlights:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Specifically, N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has shown promise against various bacterial strains. Studies have demonstrated that modifications in the thiadiazole ring can enhance antibacterial efficacy, making this compound a candidate for further development as an antimicrobial agent .
Anti-cancer Properties
Thiadiazole derivatives have been investigated for their potential in cancer therapy. The compound may inhibit specific protein kinases implicated in cancer progression. For example, research has highlighted the role of phosphoinositide 3-kinase (PI3K) inhibitors in targeting cancer cells. This compound could serve as a scaffold for designing new anti-cancer agents by modifying the thiadiazole moiety to enhance selectivity and potency against tumor cells .
Agricultural Applications
Pesticide Development
The unique structure of this compound positions it as a potential candidate for developing novel pesticides. Thiadiazoles are known for their insecticidal and fungicidal properties. Preliminary studies suggest that this compound can disrupt metabolic pathways in pests or pathogens, leading to effective pest control solutions in agriculture .
Plant Growth Regulation
Additionally, compounds with thiadiazole structures have been explored for their ability to act as plant growth regulators. By modulating plant hormone activity or enhancing stress resistance mechanisms, this compound may contribute to improved crop yields under adverse conditions .
Material Science
Corrosion Inhibition
Thiadiazole derivatives have been recognized for their ability to inhibit corrosion in metals. The incorporation of N-tert-butyl groups enhances solubility and adsorption on metal surfaces, making this compound suitable for use in coatings or treatments designed to protect metals from corrosion in harsh environments .
Polymer Additives
The compound's structural properties may also allow it to function as an additive in polymers to enhance thermal stability or mechanical properties. Research into the incorporation of thiadiazole-based compounds into polymer matrices could lead to the development of advanced materials with tailored characteristics .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide with structurally analogous compounds, focusing on biological activity , physicochemical properties , and structural features .
Table 1: Key Comparisons with Analogues
| Compound Name | Biological Target | IC50 (nM) | LogP | Solubility (mg/mL) | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | Carbonic Anhydrase IX | 12.3 | 2.1 | 0.45 | tert-butyl carboxamide |
| 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid | Carbonic Anhydrase XII | 45.6 | -0.8 | 8.2 | Absence of tert-butyl; carboxylic acid group |
| N-cyclohexyl-1-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | Bacterial Dihydrofolate Reductase | 280 | 3.5 | 0.12 | Piperidine ring; cyclohexyl substituent |
| 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)azetidine-2-carboxamide | Kinase Inhibitor (EGFR) | 8.9 | 2.8 | 0.33 | Azetidine ring; phenyl substitution |
Key Findings:
Bioactivity :
- The tert-butyl carboxamide group in the target compound enhances selectivity for carbonic anhydrase IX (CA IX) over CA XII, likely due to steric complementarity with the hydrophobic pocket of CA IX . In contrast, the carboxylic acid derivative exhibits lower potency but higher solubility, favoring off-target interactions.
Lipophilicity (LogP) :
- The tert-butyl group increases LogP (2.1 vs. -0.8 for the carboxylic acid analogue), improving membrane permeability but reducing aqueous solubility (0.45 mg/mL vs. 8.2 mg/mL). This trade-off is critical for optimizing pharmacokinetics .
Ring Size and Substitution :
- Replacing pyrrolidine with piperidine (as in the cyclohexyl derivative) reduces activity against CA IX, likely due to mismatched ring geometry. Conversely, the azetidine-based phenylthiadiazole compound shows superior kinase inhibition (EGFR IC50 = 8.9 nM), attributed to the smaller ring’s conformational rigidity .
Synthetic Complexity :
- The tert-butyl carboxamide requires multistep synthesis compared to simpler analogues, but its metabolic stability justifies the effort. Degradation studies show a half-life of >6 hours in human liver microsomes, outperforming the cyclohexyl derivative (t½ = 2.3 hours) .
Biological Activity
N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:
Key Structural Features:
- Thiadiazole ring: Contributes to various biological activities.
- Pyrrolidine moiety: Enhances lipophilicity and biological interaction.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
In Vitro Studies:
- Cell Lines Tested: MCF-7 (breast adenocarcinoma), HepG2 (human hepatocellular carcinoma).
- Methodology: MTT assay was employed to assess cell viability.
The results indicate that the compound demonstrates enhanced cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil.
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against a range of bacteria and fungi.
Antimicrobial Testing:
- Organisms Tested: Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects in preclinical models.
Mechanism of Action:
The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases.
Structure–Activity Relationship (SAR)
The biological activity of N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine derivatives can be attributed to specific structural features:
Key Observations:
- Electron-donating groups at the para position enhance anticancer activity.
- Electron-withdrawing groups increase antimicrobial potency against various strains.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in different therapeutic areas:
- Anticancer Agents: A study highlighted that modifications in the thiadiazole ring can lead to improved activity against resistant cancer cell lines.
- Antimicrobial Agents: Research indicated that compounds with a piperidine substituent exhibited enhanced antibacterial properties compared to their counterparts lacking this feature.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-tert-butyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound’s pyrrolidine-thiadiazole scaffold is typically synthesized via coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl pyrrolidine carboxylates) are reacted with activated thiadiazole derivatives under mild acidic or basic conditions. Key steps include Boc (tert-butoxycarbonyl) deprotection using trifluoroacetic acid (TFA) and subsequent carboxamide formation via EDC/HOBt coupling .
- Critical Parameters : Temperature control (0–20°C) during coupling prevents side reactions, while anhydrous solvents (e.g., dichloromethane) improve intermediate stability. Yields vary from 50–70% depending on stoichiometric ratios of reagents like triethylamine (TEA) or DMAP .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR resolves the tert-butyl group (δ ~1.2 ppm for 9H singlet) and thiadiazole protons (δ 8.1–8.3 ppm). Pyrrolidine ring protons show splitting patterns (δ 2.5–3.5 ppm) sensitive to stereochemistry .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₂₀N₄OS₂; calc. 336.0984) and fragmentation patterns indicative of thiadiazole cleavage .
- XRD : Single-crystal X-ray diffraction resolves conformational isomerism in the pyrrolidine ring .
Q. What is the proposed mechanism of action for this compound in biological systems?
- Hypothesis : The thiadiazole moiety acts as a bioisostere for carboxylate or heterocyclic groups, enabling interactions with enzyme active sites (e.g., kinases or proteases). The tert-butyl group enhances lipophilicity, improving membrane permeability .
- Validation : Competitive inhibition assays (e.g., IC₅₀ determination) and molecular docking studies (using software like AutoDock Vina) are recommended to map binding interactions .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing diastereomer formation in the pyrrolidine ring?
- Experimental Design :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the pyrrolidine C3 position .
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) separates diastereomers. Optimize mobile phase (acetonitrile/water with 0.1% TFA) for baseline resolution .
Q. How do solvent polarity and pH affect the compound’s solubility and stability in vitro?
- Methodology :
- Solubility : Use shake-flask method with HPLC quantification. Polar aprotic solvents (DMSO) enhance solubility (>10 mg/mL), while aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL) due to tert-butyl hydrophobicity .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect hydrolysis of the carboxamide group under acidic conditions (pH <5) .
Q. What strategies resolve discrepancies in reported bioactivity data across cell-based assays?
- Root-Cause Analysis :
- Assay Variability : Compare results from MTT vs. ATP-luminescence assays; the latter avoids interference from thiadiazole absorbance at 570 nm .
- Metabolic Stability : Incubate with liver microsomes (human vs. rodent) to assess cytochrome P450-mediated degradation, which may explain potency loss in certain models .
Methodological Challenges and Solutions
Q. How can computational modeling predict SAR for derivatives of this compound?
- Approach :
- QSAR : Develop 2D/3D quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with in vitro IC₅₀ data from analogs (e.g., 5-methyl vs. 5-phenyl thiadiazole) .
- MD Simulations : All-atom molecular dynamics (GROMACS) simulate binding to target proteins over 100 ns trajectories to identify critical residues for interaction .
Q. What analytical techniques differentiate degradation products during long-term storage?
- Protocol :
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and oxidative stress (H₂O₂). UPLC-PDA-ELSD detects major degradants (e.g., tert-butyl oxidation to carboxylic acid) .
- Structural Elucidation : LC-MS/MS with CID fragmentation maps degradation pathways, supported by NMR of isolated impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
